molecular formula C11H10FNO B1437908 4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE CAS No. 51305-70-5

4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE

Cat. No.: B1437908
CAS No.: 51305-70-5
M. Wt: 191.2 g/mol
InChI Key: ROZOFHGATNCKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE is a chemical compound with diverse applications in scientific research. This compound exhibits intriguing properties, making it valuable for studying various phenomena.

Preparation Methods

The synthesis of 4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions . The general process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Chemical Reactions Analysis

4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Scientific Research Applications

4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is valuable for studying biological processes and interactions.

    Industry: The compound is used in the production of various industrial chemicals.

Comparison with Similar Compounds

4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE can be compared with other similar compounds, such as:

    (5-(2-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine: This compound has similar structural features but may exhibit different properties and applications.

    (4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is used as an inhibitor of human equilibrative nucleoside transporters.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research.

Properties

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOFHGATNCKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE
Reactant of Route 2
Reactant of Route 2
4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE
Reactant of Route 3
Reactant of Route 3
4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE
Reactant of Route 4
Reactant of Route 4
4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE
Reactant of Route 5
Reactant of Route 5
4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE
Reactant of Route 6
Reactant of Route 6
4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.